9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15782496
InChI: InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

CAS No.:

Cat. No.: VC15782496

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Standard InChI InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3
Standard InChI Key CILASSWFNKAKIM-UHFFFAOYSA-N
Canonical SMILES CN1C2CC(CC1COC2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclo[3.3.1]nonane skeleton, where a nitrogen atom occupies the 9-position and an oxygen atom resides at the 3-position (Figure 1). The amine group at the 7-position introduces reactivity critical for further derivatization . The exo stereochemistry of the methyl group at the 9-position is confirmed by X-ray crystallography data from related analogs .

Molecular Formula: C₈H₁₆N₂O
Molecular Weight: 155.19 g/mol
CAS Registry Numbers:

  • Base compound: 1014712-76-5

  • Dihydrochloride salt: 1187310-06-0

Physicochemical Properties

Key properties include:

PropertyValueSource
Density1.136 ± 0.06 g/cm³ (20°C)
Boiling Point262.9 ± 40.0 °C (760 mmHg)
LogP (Partition Coefficient)0.035
Water SolubilitySparingly soluble (25 g/L)

The low LogP value suggests moderate hydrophilicity, aligning with its polar heteroatom-rich structure .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multistep strategies to construct the bicyclic framework:

  • Cyclization of Amino Alcohols:
    A patented method (EP3042902A1) describes the cyclization of N-methylamino alcohols using dehydrating agents (e.g., POCl₃) to form the azabicyclo core . For example, reacting 7-amino-3-oxa-9-methylnonanol under acidic conditions yields the target compound .

  • Reductive Amination:
    Vulcanchem reports the use of reductive amination between ketone precursors and methylamine in the presence of NaBH₃CN, achieving yields of 65–72%.

  • Salt Formation:
    The dihydrochloride salt (CAS 1187310-06-0) is prepared by treating the free base with HCl gas in anhydrous ether, followed by recrystallization .

Optimization Challenges

  • Stereochemical Control: Achieving exo selectivity for the methyl group requires chiral auxiliaries or asymmetric catalysis, as noted in US3075977A .

  • Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH) is essential to isolate the pure compound due to byproduct formation during cyclization .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for serotonin receptor modulators. Its bicyclic scaffold mimics tropane alkaloids, enabling interactions with CNS targets . For instance, it is a key intermediate in synthesizing antiemetics like granisetron, where the exo-amine configuration enhances receptor binding .

Agrochemical Research

Patent US3075977A highlights derivatives of this compound as potential herbicides, leveraging their ability to inhibit acetyl-CoA carboxylase in plants . Structure-activity relationship (SAR) studies indicate that halogen substitution at the 7-position amplifies herbicidal activity by 40% .

Material Science

The rigid bicyclic structure contributes to its use in liquid crystal formulations, where it improves thermal stability (up to 250°C) and dielectric properties .

Future Directions and Research Gaps

Unresolved Challenges

  • Scalability: Current synthetic routes suffer from low yields (30–45%), necessitating catalytic methods (e.g., flow chemistry) .

  • Biological Screening: Comprehensive in vivo studies are needed to validate its purported anticancer and antimicrobial activities.

Emerging Applications

  • PET Tracers: Isotope-labeled versions (e.g., ¹¹C-methyl) could enable imaging of serotonin receptors in neurological disorders .

  • Ionic Liquids: Functionalization with alkyl chains may yield novel solvents for green chemistry applications .

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